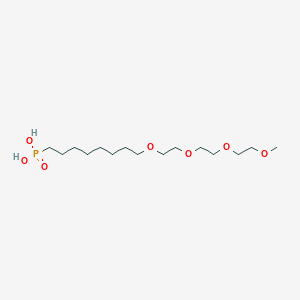

m-PEG4-(CH2)8-phosphonic acid

Description

Properties

IUPAC Name |

8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33O7P/c1-19-9-10-21-13-14-22-12-11-20-8-6-4-2-3-5-7-15-23(16,17)18/h2-15H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQSHEHZCLMYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of m-PEG4-(CH2)8-phosphonic acid

Introduction: Bridging Hydrophilicity and High-Affinity Surface Anchoring

m-PEG4-(CH2)8-phosphonic acid is a heterobifunctional molecule designed for advanced applications in drug delivery, biomaterial surface modification, and diagnostics. It features a methoxy-terminated tetra-polyethylene glycol (m-PEG4) chain, which imparts hydrophilicity and reduces non-specific protein adsorption, connected via a C8 alkyl spacer to a terminal phosphonic acid group. This phosphonic acid moiety serves as a robust anchoring group for a wide range of metal oxide surfaces, including but not limited to titania, zirconia, and iron oxides, making it an invaluable tool for researchers and drug development professionals.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, and key experimental protocols.

Core Physicochemical Properties

The unique combination of a hydrophilic PEG chain and a high-affinity phosphonic acid anchor, separated by a hydrophobic alkyl chain, results in a molecule with amphiphilic character. These properties are crucial for its function in various applications, from creating biocompatible surfaces to forming components of advanced drug delivery systems.[2]

| Property | Value | Source(s) |

| Molecular Formula | C15H33O7P | [3] |

| Molecular Weight | 356.4 g/mol | [3] |

| CAS Number | 2028281-85-6 | [3] |

| Appearance | Solid or viscous oil | General |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in water and polar organic solvents like DMSO.[4][5] | [4] |

| Storage Conditions | -20°C, under an inert atmosphere | [3] |

Acidity (pKa)

-

Estimated pKa1: ~1.5 - 2.5

-

Estimated pKa2: ~6.5 - 7.5

Synthesis of m-PEG4-(CH2)8-phosphonic acid

The synthesis of m-PEG4-(CH2)8-phosphonic acid is typically achieved through a two-step process: first, the synthesis of a diethyl phosphonate ester precursor, followed by hydrolysis to the final phosphonic acid. This strategy is advantageous as the ester intermediate is more amenable to purification by standard chromatographic techniques.

Synthesis Pathway Overview

Sources

- 1. Chemoselective synthesis of long-chain alkyl-H-phosphinic acids via one-pot alkylation/oxidation of red phosphorus with alkyl-PEGs as recyclable micellar catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Water-soluble and amphiphilic phospholipid copolymers having 2-methacryloyloxyethyl phosphorylcholine units for the solubilization of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and characterization of amphiphilic, biodegradable, waterborne polyurethanes without using organic solvent and catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to m-PEG4-(CH2)8-phosphonic acid (CAS: 2028281-85-6)

Introduction: A Multifunctional Tool for Advanced Material and Life Sciences

m-PEG4-(CH2)8-phosphonic acid is a heterobifunctional linker molecule meticulously designed for a new frontier of applications in drug delivery, biomaterials, and surface science.[1] This compound uniquely combines a hydrophilic methoxy-terminated polyethylene glycol (PEG) chain, a hydrophobic octyl (-(CH2)8-) spacer, and a highly reactive phosphonic acid headgroup. The short PEG chain (n=4) imparts enhanced water solubility and biocompatibility to the molecules it modifies, a critical attribute for in-vivo applications.[1] The phosphonic acid moiety serves as a robust anchor to a wide variety of metal oxide surfaces, including titanium dioxide, indium tin oxide, and iron oxides, enabling the formation of stable, self-assembled monolayers (SAMs).[2][3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of m-PEG4-(CH2)8-phosphonic acid, offering researchers and drug development professionals a detailed resource to leverage its full potential.

Physicochemical Properties

The unique combination of a hydrophilic PEG chain, a lipophilic alkyl chain, and a polar phosphonic acid group gives m-PEG4-(CH2)8-phosphonic acid a distinct set of physicochemical properties that are central to its functionality.

| Property | Value | Source |

| CAS Number | 2028281-85-6 | [1] |

| Molecular Formula | C15H33O7P | [1] |

| Molecular Weight | 356.4 g/mol | [1] |

| Appearance | White to off-white solid or viscous oil | Inferred from similar compounds |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in water, DMSO, and other polar organic solvents. | [1] |

| pKa | pKa1 ≈ 1-2.5, pKa2 ≈ 6-8 | Estimated based on general phosphonic acids[5] |

| Storage | -20°C, under inert atmosphere | [1] |

Molecular Structure:

Caption: Molecular structure of m-PEG4-(CH2)8-phosphonic acid.

Synthesis and Purification

The synthesis of m-PEG4-(CH2)8-phosphonic acid is typically achieved through a two-step process: a Michaelis-Arbuzov reaction to form the phosphonate ester, followed by hydrolysis to yield the final phosphonic acid.[6][7][8]

Step 1: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a well-established method for forming a carbon-phosphorus bond.[8][9][10] In this step, a haloalkane derivative of the m-PEG4-(CH2)8- chain reacts with a trialkyl phosphite, such as triethyl phosphite, to form the corresponding diethyl phosphonate ester.

Caption: Michaelis-Arbuzov reaction for phosphonate ester synthesis.

Step 2: Hydrolysis of the Phosphonate Ester

The diethyl phosphonate ester is then hydrolyzed to the phosphonic acid. This can be achieved under acidic conditions, for example, by refluxing with concentrated hydrochloric acid.[11][12][13][14]

Caption: Acid-catalyzed hydrolysis of the phosphonate ester.

Experimental Protocol: Synthesis of m-PEG4-(CH2)8-phosphonic acid

Materials:

-

1-Bromo-8-(m-PEG4)octane

-

Triethyl phosphite

-

Concentrated hydrochloric acid (37%)

-

Toluene

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

Part A: Synthesis of Diethyl (8-(m-PEG4)octyl)phosphonate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-8-(m-PEG4)octane (1 equivalent) and triethyl phosphite (1.2 equivalents).

-

Heat the reaction mixture to 140-150 °C and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite by vacuum distillation.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure diethyl (8-(m-PEG4)octyl)phosphonate.

Part B: Hydrolysis to m-PEG4-(CH2)8-phosphonic acid

-

Dissolve the purified diethyl (8-(m-PEG4)octyl)phosphonate (1 equivalent) in concentrated hydrochloric acid.

-

Reflux the mixture for 6-12 hours.

-

After cooling to room temperature, remove the water and excess HCl by rotary evaporation.

-

Add toluene to the residue and evaporate again to azeotropically remove residual water.

-

Dry the resulting product under high vacuum to yield m-PEG4-(CH2)8-phosphonic acid as a viscous oil or solid.

Characterization:

The final product should be characterized by:

-

¹H and ³¹P NMR Spectroscopy: To confirm the structure and purity. The ³¹P NMR should show a characteristic signal for the phosphonic acid group.

-

Mass Spectrometry: To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify the characteristic P=O and P-O-H stretching vibrations.

Applications in Surface Modification: Crafting Bio-Functional Interfaces

A primary application of m-PEG4-(CH2)8-phosphonic acid is the surface modification of metal oxides to create biocompatible and functional interfaces. The phosphonic acid headgroup forms a strong, covalent-like bond with the oxide surface, leading to the formation of a self-assembled monolayer (SAM).[2][3][15] The outwardly projecting PEG chains render the surface hydrophilic and resist non-specific protein adsorption, a phenomenon known as "stealth" property.[16]

Mechanism of SAM Formation:

The formation of a phosphonic acid SAM on a metal oxide surface proceeds via a condensation reaction between the phosphonic acid group and the hydroxyl groups present on the oxide surface.[3] This can result in monodentate, bidentate, or tridentate binding modes, leading to a robust and stable monolayer.[3]

Caption: Formation of a self-assembled monolayer on a metal oxide surface.

Experimental Protocol: Formation of a SAM on a Titanium Dioxide Surface

Materials:

-

Titanium dioxide (TiO₂) substrate (e.g., a silicon wafer with a TiO₂ layer)

-

m-PEG4-(CH2)8-phosphonic acid

-

Anhydrous ethanol

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: Thoroughly clean the TiO₂ substrate by sonicating in deionized water, followed by ethanol, for 15 minutes each. Dry the substrate under a stream of nitrogen.

-

SAM Formation: Prepare a 1 mM solution of m-PEG4-(CH2)8-phosphonic acid in anhydrous ethanol. Immerse the cleaned TiO₂ substrate in this solution for 12-24 hours at room temperature.

-

Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

-

Drying and Annealing: Dry the substrate again with a stream of nitrogen. For enhanced stability, the coated substrate can be annealed at 110°C for 10-15 minutes.[4]

-

Characterization: The formation of the SAM can be confirmed by:

-

Contact Angle Measurement: A decrease in the water contact angle indicates a more hydrophilic surface due to the PEG chains.

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of phosphorus and changes in the carbon and oxygen signals.

-

Atomic Force Microscopy (AFM): To visualize the surface morphology and confirm a smooth monolayer.

-

Applications in Drug Delivery and Bioconjugation

The heterobifunctional nature of m-PEG4-(CH2)8-phosphonic acid makes it an excellent linker for bioconjugation and the development of targeted drug delivery systems.[2][17][18] The phosphonic acid can be used to anchor the linker to a nanoparticle or a drug carrier, while the terminal methoxy group can be replaced with other functional groups (e.g., NHS ester, maleimide, azide) to conjugate to proteins, antibodies, or other biomolecules.[19][20]

Hypothetical Bioconjugation Workflow:

In a hypothetical scenario, a derivative of m-PEG4-(CH2)8-phosphonic acid, where the methoxy group is replaced by a maleimide group, could be used to conjugate a thiol-containing drug to an iron oxide nanoparticle for targeted delivery.

Caption: Bioconjugation workflow using a PEG-phosphonic acid linker.

Safety and Handling

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store the compound at the recommended temperature (-20°C) under an inert atmosphere to prevent degradation.[1]

Conclusion

m-PEG4-(CH2)8-phosphonic acid stands out as a versatile and powerful tool for researchers at the interface of chemistry, materials science, and biology. Its unique trifunctional architecture allows for the creation of stable, biocompatible surfaces and the construction of sophisticated bioconjugates and drug delivery systems. The synthetic accessibility and the robust nature of the phosphonic acid anchor make it a reliable choice for a wide range of applications. As research in nanotechnology and personalized medicine continues to advance, the demand for well-defined, multifunctional linkers like m-PEG4-(CH2)8-phosphonic acid is expected to grow, paving the way for new innovations in diagnostics, therapeutics, and advanced materials.

References

-

BenchChem. (n.d.). Synthesis of m-PEG4-Phosphonic Acid Ethyl Ester: An In-depth Technical Guide. Retrieved from BenchChem website.[6]

-

Richardson, R. M., & Wiemer, D. F. (n.d.). A One-Flask Procedure for the Conversion of Benzylic and Allylic Alcohols to the Corresponding Phosphonates. Organic Syntheses.[21]

-

BroadPharm. (n.d.). m-PEG4-(CH2)8-phosphonic acid, 2028281-85-6. Retrieved from BroadPharm website.[1]

-

Białek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate.[7]

-

Creative Biolabs. (n.d.). m-PEG4-(CH2)8-phosphonic acid ethyl ester (CAT#: ADC-L-M0712). Retrieved from Creative Biolabs website.[22]

-

Various Authors. (2025). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. ResearchGate.[8]

-

Various Authors. (2025). Formation of Highly Stable Self-Assembled Alkyl Phosphonic Acid Monolayers for the Functionalization of Titanium Surfaces and Protein Patterning. ResearchGate.[23]

-

Wang, Y., et al. (2014). Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning. Langmuir, 30(50), 15271-15278.[24]

-

AxisPharm. (n.d.). Phosphonate PEG. Retrieved from AxisPharm website.[2]

-

Various Authors. (n.d.). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). [Source not further identified].[15]

-

Various Authors. (2025). Carboxyl-polyethylene glycol-phosphoric acid: A ligand for highly stabilized iron oxide nanoparticles. ResearchGate.[25]

-

Jansa, P., et al. (2012). Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids. Green Chemistry, 14(8), 2282-2288.[11]

-

Various Authors. (n.d.). Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy. MDPI.[26]

-

Various Authors. (n.d.). Schematic representation of binding modes between phosphonic acid SAMs and titanium dioxide. ResearchGate.[3]

-

Various Authors. (n.d.). Anchoring of Aminophosphonates on Titanium Oxide for Biomolecular Coupling. The Journal of Physical Chemistry C.[4]

-

Raman, A., et al. (2006). Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L. Langmuir, 22(15), 6469-6472.[16]

-

Various Authors. (n.d.). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Source not further identified].[9]

-

Various Authors. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega.[27]

-

Franz, R. G., & Gatu, T. M. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical research, 18(10), 1437–1444.[5]

-

Van der Heggen, D., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS ONE, 9(10), e109475.[19]

-

Jagriti Sharma. (2020, September 13). 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis [Video]. YouTube.[28]

-

Keglevich, G., & Rimanóczy, Á. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 899.[12]

-

Van der Heggen, D., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS ONE, 9(10), e109475.[17]

-

Specific Polymers. (2025). Poly(ethylene glycol) α-hydroxy ω-phosphonic acid. Retrieved from Specific Polymers website.[29]

-

Keglevich, G., & Rimanóczy, Á. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate.[13]

-

PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation. Retrieved from PurePEG website.[18]

-

Various Authors. (2025). Phosphonic Acid Functionalized Polyethylene Glycol and Derivatives. ResearchGate.[30]

-

Various Authors. (n.d.). Methods for the synthesis of phosphonate esters. U.S. Patent 5,359,115.[31]

-

Various Authors. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. MDPI.[32]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from Wikipedia.[10]

-

Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry, 13, 2154–2193.[33]

-

Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube.[20]

-

Ishihara, K., et al. (2019). Recent progress and perspectives in applications of 2-methacryloyloxyethyl phosphorylcholine polymers in biodevices at small scales. Journal of Materials Chemistry B, 7(10), 1555-1572.[34]

-

Keglevich, G., & Rimanóczy, Á. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 899.[14]

Sources

- 1. m-PEG4-(CH2)8-phosphonic acid, 2028281-85-6 | BroadPharm [broadpharm.com]

- 2. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 11. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. purepeg.com [purepeg.com]

- 19. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]

- 20. youtube.com [youtube.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. m-PEG4-(CH2)8-phosphonic acid ethyl ester - Creative Biolabs [creative-biolabs.com]

- 23. researchgate.net [researchgate.net]

- 24. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. youtube.com [youtube.com]

- 29. Poly(ethylene glycol) α-hydroxy ω-phosphonic acid at SPECIFIC POLYMERS [specificpolymers.com]

- 30. researchgate.net [researchgate.net]

- 31. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

- 32. mdpi.com [mdpi.com]

- 33. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Recent progress and perspectives in applications of 2-methacryloyloxyethyl phosphorylcholine polymers in biodevices at small scales - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Solubility of m-PEG4-(CH2)8-phosphonic acid in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of m-PEG4-(CH2)8-phosphonic acid, an amphiphilic molecule of significant interest in drug delivery, surface modification, and materials science.[1] Given the absence of extensive published data for this specific molecule, this paper establishes a predictive framework based on its constituent functional groups: a methoxy-terminated polyethylene glycol (m-PEG4) head, an octyl ((CH2)8) alkyl spacer, and a terminal phosphonic acid group. We will explore the theoretical underpinnings of its solubility, provide actionable experimental protocols for empirical determination, and present a predictive solubility profile in a range of common organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a deep, functional understanding of how to handle and deploy this and structurally similar molecules.

Introduction: Deconstructing the Molecule

The solubility of any compound is dictated by its molecular structure. For m-PEG4-(CH2)8-phosphonic acid (Molecular Weight: 356.4 g/mol ), its behavior in solvents is a nuanced interplay between its three distinct functional domains.[2] Understanding these components is the first step in predicting and rationally explaining its solubility profile.

-

The Hydrophilic Engine (m-PEG4): The methoxy-terminated tetra-polyethylene glycol chain is the primary driver of polarity. The ether oxygens can form hydrogen bonds with protic solvents, and this short, flexible chain enhances solubility in polar organic media.[2] Generally, shorter PEG chains lead to greater solubility in organic solvents compared to their high-molecular-weight counterparts, as longer chains can increase intermolecular interactions, reducing solubility.[3]

-

The Lipophilic Spacer ((CH2)8): The eight-carbon alkyl chain is a classic nonpolar, hydrophobic segment. This "greasy" tail will strongly favor interactions with nonpolar (aprotic) organic solvents through van der Waals forces.[3] In isolation, long-chain alkylphosphonic acids are primarily soluble in nonpolar or moderately polar solvents.[4]

-

The Polar Anchor (Phosphonic Acid): The -P(O)(OH)2 group is a highly polar, acidic headgroup capable of strong hydrogen bonding, both as a donor and acceptor. Its behavior is analogous to phosphoric acid, which has limited solubility in nonpolar organic solvents but moderate solubility in polar organic solvents and alcohols.[5] This group's ability to chelate metal ions and bind to surfaces is often the primary reason for its inclusion in functional molecules.[1]

This combination of a hydrophilic PEG chain, a lipophilic alkyl chain, and a highly polar phosphonic acid group makes m-PEG4-(CH2)8-phosphonic acid a classic amphiphile, or surfactant-like molecule. Its solubility is therefore not a simple binary question but a spectrum that depends on the solvent's ability to accommodate these competing functionalities.

Caption: Molecular components of m-PEG4-(CH2)8-phosphonic acid.

Theoretical Solubility Profile & Causality

Based on first principles, we can predict the solubility of m-PEG4-(CH2)8-phosphonic acid across a spectrum of common organic solvents. The guiding principle is "like dissolves like," but for an amphiphile, the question becomes which part of the molecule dominates the interaction with a given solvent.

Table 1: Predicted Solubility of m-PEG4-(CH2)8-phosphonic acid in Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The alcohol's hydroxyl group can hydrogen bond effectively with both the PEG chain's ether oxygens and the phosphonic acid group. The short alkyl chain of the solvent can also interact favorably with the C8 spacer. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents are strong hydrogen bond acceptors and can solvate the phosphonic acid and PEG moieties well. DMSO is often an excellent solvent for phosphonic acids.[5][6] Acetonitrile may be slightly less effective due to lower polarity. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Low | These solvents represent a transition. Acetone can accept hydrogen bonds, aiding solubility.[7] Ethyl acetate is less polar and will struggle to solvate the highly polar phosphonic acid group, likely leading to lower solubility. |

| Nonpolar | Toluene, Hexane | Very Low / Insoluble | These solvents lack the ability to form hydrogen bonds, making it energetically unfavorable to break the strong intermolecular hydrogen bonds of the phosphonic acid groups. The C8 tail's preference for these solvents is insufficient to overcome the polarity of the head groups.[5] |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM is a weak hydrogen bond acceptor and can solvate the alkyl chain. It is an excellent solvent for many polymers but may not be polar enough to fully dissolve the compound at high concentrations due to the phosphonic acid group. |

Expert Insights: The key to understanding this molecule is the phosphonic acid headgroup. Its tendency for self-association via strong hydrogen bonding means that a solvent must be capable of disrupting these interactions to achieve true molecular dissolution. In less polar solvents, the molecule may form micelles or other aggregates rather than a true solution, a common behavior for amphiphiles.[8][9]

A Self-Validating Protocol for Experimental Solubility Determination

Theoretical predictions require empirical validation. The following protocol is designed to be a robust, self-validating system for determining the solubility of m-PEG4-(CH2)8-phosphonic acid. The inclusion of equilibration and analytical confirmation steps ensures the data is trustworthy.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation (Gravimetric Method):

-

To a series of 2 mL glass vials, add a fixed amount of the solvent to be tested (e.g., 1.0 mL).

-

Add incrementally increasing amounts of m-PEG4-(CH2)8-phosphonic acid to each vial (e.g., 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg).

-

Causality: This "shake-flask" approach is the gold standard.[10] Using a range of concentrations helps quickly identify the saturation point and ensures you create a fully saturated solution for the final measurement.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours. For potentially slow-dissolving or aggregate-forming compounds, 48-72 hours is recommended.

-

Trustworthiness: This step is critical. True thermodynamic solubility is an equilibrium state. Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. Checking concentration at 24h and 48h can confirm if equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, visually inspect each vial for undissolved solid material. This provides a qualitative solubility range.

-

For the vials containing excess solid, centrifuge them at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved material.

-

Causality: This ensures that the supernatant sampled for analysis is free of suspended microparticles, which would artificially inflate the measured concentration.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from the centrifuged sample. Avoid disturbing the pellet.

-

Dilute the aliquot with a suitable mobile phase or solvent for the chosen analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV, LC-MS, or quantitative NMR with an internal standard.[11]

-

Trustworthiness: Visual inspection alone is insufficient. Analytical quantification is mandatory for accurate data. A calibration curve with known standards must be run in parallel to ensure the accuracy of the measurement.

-

Conclusion and Field Recommendations

The amphiphilic nature of m-PEG4-(CH2)8-phosphonic acid defines its behavior, making it a versatile but complex molecule to formulate. Its solubility is highest in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO, where hydrogen bonding interactions can effectively solvate both the PEG and phosphonic acid moieties. Conversely, it is predicted to be poorly soluble in nonpolar solvents such as hexane or toluene.

For drug development professionals and material scientists, this predictive framework and the provided experimental protocol offer a reliable path forward. When formulating this molecule, start with polar organic solvents. If aggregation is suspected in aqueous or less polar systems, techniques like Dynamic Light Scattering (DLS) should be employed to distinguish between true dissolution and micelle formation. Understanding and controlling the solubility of this molecule is paramount to harnessing its full potential in advanced applications.

References

- Shochem. (2025, November 11).

- BenchChem. (2025).

- BroadPharm. m-PEG4-(CH2)8-phosphonic acid, 2028281-85-6.

- Enzymecode. (2025, March 28). The solubility of phosphoric acid in different solvents.

- Montchamp, J. L. (2017, October 20).

- ResearchGate. (2025, August 7). Determination and correlation of solubility of phenylphosphonic acid in selected solvents.

- ResearchGate. Solubility of PEG in various solvents.

- Hirano, A., Shiraki, K., & Arakawa, T. (2011, August 19). Polyethylene glycol behaves like weak organic solvent. PubMed.

- Abbott, S. Surfactant Solubilizers | Practical Solubility Science.

- Thieme.

- ACS Omega. (2020, February 5). Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry.

- ACS Omega. (2020, October 20). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs.

- Lund University Publications.

- ResearchGate. (2025, August 9). Polyethylene glycol behaves like weak organic solvent | Request PDF.

- PubMed. (2022, May 28). Precipitation Behavior of Highly Soluble Amphiphilic Drugs in Solution: Physical Instability of ....

- Slideshare. solubility experimental methods.pptx.

- AxisPharm.

- DiVA portal. Amphiphilic Molecules in Aqueous Solution.

- NIH.

- arXiv. (2022, September 29).

- STUDY ON SOLUBILITY OF SURFACTANTS IN W

- PubMed Central.

- CD Bioparticles. mPEG4-(CH2)8-Phosphonic acid ethyl ester.

- Wikipedia.

- PubChem. m-PEG4-phosphonic acid ethyl ester.

- Nanobiotec. The effect of type of organic phase solvents on the particle size of poly(D,L-lactide-co-glycolide) nanoparticles.

- BioResources.

- Xcess Biosciences. m-PEG4-phosphonic acid.

Sources

- 1. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 2. m-PEG4-(CH2)8-phosphonic acid, 2028281-85-6 | BroadPharm [broadpharm.com]

- 3. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]

- 6. xcessbio.com [xcessbio.com]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. solubility experimental methods.pptx [slideshare.net]

core mechanism of action of m-PEG4-phosphonic acid ethyl ester

An In-Depth Technical Guide to the Core Mechanism of Action of m-PEG4-Phosphonic Acid Ethyl Ester

Abstract

This technical guide provides a comprehensive analysis of m-PEG4-phosphonic acid ethyl ester, a heterobifunctional linker molecule of significant interest in contemporary drug development and material science. We will deconstruct its molecular architecture to elucidate its dual mechanisms of action: first, as a critical component in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, and second, as a powerful agent for surface modification and functionalization. This document moves beyond a simple description of properties to explain the causal relationships behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to create a self-validating and authoritative resource.

Molecular Profile and Physicochemical Properties

m-PEG4-phosphonic acid ethyl ester is an organophosphorus compound characterized by two key functional domains: a hydrophilic, monodisperse methoxy-terminated tetraethylene glycol (m-PEG4) chain and a diethyl phosphonate group.[1] This bifunctional nature is the foundation of its versatility. The PEG linker enhances aqueous solubility, a critical factor for improving the pharmacokinetic profiles of conjugated molecules, while the phosphonate moiety provides a unique and robust handle for chemical conjugation or surface anchoring.[2][3]

Table 1: Physicochemical Properties of m-PEG4-phosphonic acid ethyl ester

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₉O₇P | [4] |

| Molecular Weight | 328.34 g/mol | [1][4] |

| CAS Number | 1872433-73-2 | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1][2] |

| Purity | Typically ≥98% | [2] |

| XLogP3 (Computed) | -0.4 | [4] |

Core Mechanisms of Action

The "mechanism of action" of m-PEG4-phosphonic acid ethyl ester is not that of a traditional therapeutic agent. Instead, it is an enabling molecule whose function is realized through its incorporation into larger, more complex systems. Its action can be categorized into two primary contexts: bio-molecular recruitment and surface anchoring.

Mechanism 1: A Spatially-Optimized Linker for Targeted Protein Degradation

The most prominent application of this molecule is as a linker in the synthesis of PROTACs.[2][5] PROTACs are novel therapeutic modalities that co-opt the cell's natural ubiquitin-proteasome system to eliminate specific disease-causing proteins.[5]

The PROTAC Concept: A PROTAC molecule consists of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. The m-PEG4-phosphonic acid ethyl ester serves as this critical linker.

Role of the Linker:

-

Solubility and Pharmacokinetics: The hydrophilic m-PEG4 chain significantly improves the aqueous solubility of the entire PROTAC construct, which is often a major challenge with these large molecules.[2] This enhancement can lead to more favorable pharmacokinetic (PK) profiles in vivo.[2]

-

Spatial Orientation: The length and flexibility of the PEG4 chain provide the necessary spatial separation between the target protein and the E3 ligase. This is not a trivial consideration; the formation of a stable and productive ternary complex (Target Protein—PROTAC—E3 Ligase) is highly dependent on the geometry afforded by the linker.[2]

-

Chemical Handle: The phosphonic acid ethyl ester group serves as a versatile and stable point of attachment for either the target protein ligand or the E3 ligase ligand during PROTAC synthesis.[2]

The ultimate mechanism is the induced proximity of the target protein to the E3 ligase, leading to the poly-ubiquitination of the target and its subsequent recognition and degradation by the 26S proteasome.

Caption: Surface modification via phosphonate anchoring.

Experimental Protocols & Workflows

The trustworthiness of a chemical tool is validated by its practical application. Below are generalized protocols for the two primary use-cases of m-PEG4-phosphonic acid ethyl ester.

Protocol: Generalized Synthesis of a PROTAC

This protocol outlines the sequential coupling of ligands to the linker. Note: This is a template; specific reaction conditions, solvents, and purification methods must be optimized for each unique set of ligands.

-

Initial Ligand Coupling:

-

Dissolve the first ligand (e.g., the E3 ligase ligand containing a suitable functional group like a carboxylic acid or amine) and m-PEG4-phosphonic acid ethyl ester in an appropriate anhydrous solvent (e.g., DMF, DCM).

-

Add a suitable coupling agent (e.g., HATU, HOBt/EDC for carboxylic acids) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, perform an aqueous workup and purify the resulting Ligand-Linker intermediate by flash column chromatography.

-

-

Second Ligand Coupling:

-

Dissolve the purified Ligand-Linker intermediate and the second ligand (e.g., the target protein ligand) in an anhydrous solvent.

-

Employ a compatible coupling chemistry to join the two fragments. The phosphonate ester itself can be a handle, or it may be hydrolyzed to the phosphonic acid for other conjugation types. [2] * Stir the reaction under an inert atmosphere, monitoring by LC-MS.

-

Perform a final workup and purify the crude product using preparative HPLC to yield the final PROTAC molecule.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C/³¹P NMR spectroscopy.

-

Caption: Generalized workflow for PROTAC synthesis.

In Vitro Stability and Validation

A critical feature of the m-PEG4-phosphonic acid ethyl ester linker is the high metabolic stability of the ethyl ester groups. [6]Unlike prodrug strategies that are intentionally designed for rapid cleavage in vivo, simple alkyl esters of phosphonic acids are poor substrates for most plasma esterases. This ensures the integrity of the linker and the attached molecule during systemic circulation. [6] Table 2: Comparative In Vitro Stability of Phosphonate Moieties in Human Plasma

| Prodrug Moiety | Key Features | Expected In Vitro Plasma Stability (Human) |

| m-PEG4-Phosphonic Acid Ethyl Ester | PEG linker enhances solubility. Ethyl esters are poor substrates for plasma esterases. | High [6] |

| Bis(pivaloyloxymethyl) (bis-POM) | Designed for high lability and rapid intracellular drug release. | Low (t½ < 1 hour) [6] |

| Aryl Acyloxyalkyl | Tunable stability based on the specific aryl and acyloxyalkyl groups used. | Moderate to High (Can be >20 hours) [6] |

| Phosphonamidate | Often exhibits high plasma stability but can be cleaved by specific enzymes. | High [6] |

Protocol: In Vitro Plasma Stability Assay

-

Preparation: Prepare a stock solution of the test compound (e.g., a PROTAC synthesized with the linker) in DMSO.

-

Incubation: Dilute the stock solution into fresh human plasma to a final concentration of 1-5 µM. Incubate the mixture in a shaking water bath at 37°C.

-

Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.

-

Quenching: Immediately quench the enzymatic activity by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate plasma proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Calculation: Plot the percentage of remaining compound versus time and determine the half-life (t½). A half-life of many hours indicates high stability.

Conclusion

The is multifaceted and context-dependent, defined by the strategic combination of its PEG and phosphonate ester moieties. It is not a standalone therapeutic but a sophisticated chemical tool that enables advanced therapeutic and material science strategies. As a PROTAC linker, it provides essential solubility and spatial characteristics to facilitate targeted protein degradation. As a surface modifier, its phosphonate group acts as a robust anchor, allowing for the stable PEGylation of a wide range of materials. Understanding these dual mechanisms is crucial for leveraging the full potential of this versatile molecule in designing next-generation therapeutics and functional biomaterials.

References

- Precise PEG. Phosphonic Ester PEGs for Surface Modification.

- BenchChem. What are the properties of m-PEG4-C6-phosphonic acid ethyl ester?.

- BenchChem. Synthesis of m-PEG4-Phosphonic Acid Ethyl Ester: An In-depth Technical Guide.

- ACS Publications. Enhanced Adsorption Stability and Biofunction Durability with Phosphonate-Grafted, PEGylated Copolymer on Hydroxyapatite Surface. Langmuir.

- Wikipedia. Phosphonate.

- CD Bioparticles. mPEG4-(CH2)8-Phosphonic acid ethyl ester.

- BenchChem. Technical Support Center: Synthesis of m-PEG4-phosphonic acid ethyl ester.

- NIH National Center for Biotechnology Information. Selective Esterification of Phosphonic Acids. PMC.

- MDPI. Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction.

- ACS Publications. Surface Modification Using Phosphonic Acids and Esters. Chemical Reviews.

- Xin Yan Bo Mei. m-PEG4-phosphonic acid ethyl ester_1872433-73-2.

- PubChem. m-PEG4-phosphonic acid ethyl ester.

- BroadPharm. PEG Phosphonate.

- MedChemExpress. m-PEG4-C6-phosphonic acid ethyl ester.

- AxisPharm. Phosphonate PEG.

- ResearchGate. Surface Modification Using Phosphonic Acids and Esters.

- ACS Publications. Reactions of phosphonic acid esters with nucleophiles. I. Hydrolysis.

- BenchChem. In Vitro Stability of m-PEG4-Phosphonic Acid Ethyl Ester Conjugates: A Comparative Guide.

- MendelNet. SURFACE PEGYLATION AND PASYLATION TO REGULATE NANOPARTICLE INTERACTIONS WITH BIOLOGICAL ENVIRONMENT.

- NIH National Center for Biotechnology Information. Influence of Surface-Modification via PEGylation or Chitosanization of Lipidic Nanocarriers on In Vivo Pharmacokinetic/Pharmacodynamic Profiles of Apixaban. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m-PEG4-phosphonic acid ethyl ester_1872433-73-2_新研博美 [xinyanbm.com]

- 4. m-PEG4-phosphonic acid ethyl ester | C13H29O7P | CID 119058296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols for m-PEG4-(CH2)8-phosphonic acid in Targeted Drug Delivery to Bone

Introduction: The Challenge of Bone-Targeted Therapeutics

Treating bone-related diseases, such as osteoporosis, osteosarcoma, and bone metastases, presents a significant clinical challenge.[1][2] Systemic drug administration often requires high doses to achieve therapeutic concentrations in bone tissue, leading to undesirable off-target toxicity.[1] The dense, poorly vascularized nature of bone tissue further limits drug penetration.[1] To overcome these hurdles, bone-targeted drug delivery systems have emerged as a promising strategy to enhance therapeutic efficacy while minimizing systemic side effects.[2][3] These systems are designed to selectively deliver therapeutic agents to the bone, improving drug bioavailability at the target site.[2]

At the core of many of these systems is a "bone-seeking" moiety, a chemical group with a high affinity for the mineral component of bone, hydroxyapatite (HA), which has the chemical formula Ca₅(PO₄)₃(OH).[4] Phosphonates, and in particular bisphosphonates, are well-established as effective bone-targeting agents due to their strong binding to hydroxyapatite crystals.[2] This application note focuses on a specific and versatile tool for this purpose: m-PEG4-(CH2)8-phosphonic acid . This heterobifunctional linker combines a phosphonic acid headgroup for bone targeting with a flexible PEGylated chain that can be conjugated to a wide range of therapeutic molecules.[5]

Molecular Architecture and Rationale

The efficacy of m-PEG4-(CH2)8-phosphonic acid as a bone-targeting linker stems from the distinct functions of its three core components:

-

Phosphonic Acid Group (-PO(OH)₂): This is the bone-homing component. The phosphonic acid group acts as a strong chelator for the calcium ions (Ca²⁺) present on the surface of hydroxyapatite crystals in the bone matrix.[3] This interaction is the primary mechanism for the selective accumulation and retention of the drug conjugate in bone tissue.[3]

-

PEG Linker (m-PEG4): The methoxy-terminated tetra-polyethylene glycol (PEG) chain serves multiple critical roles. PEGylation is a widely used strategy in drug delivery to improve the pharmacokinetic properties of therapeutic molecules.[6][7] The hydrophilic PEG linker enhances the water solubility of the overall conjugate, which is often crucial for formulation and administration.[5] Furthermore, it can increase the circulation time in the bloodstream and reduce clearance by the immune system, allowing more of the drug to reach the target site.[6]

-

Alkyl Spacer (-(CH₂)₈-): The eight-carbon alkyl chain provides spatial separation between the bone-targeting phosphonic acid and the conjugated therapeutic agent. This spacing is critical to ensure that both moieties can function optimally without steric hindrance.

Mechanism of Action: Phosphonate Binding to Hydroxyapatite

The fundamental principle behind the targeting capability of m-PEG4-(CH2)8-phosphonic acid is the strong electrostatic and coordinate interaction between the phosphonate group and the hydroxyapatite mineral matrix of bone. The phosphonate group's oxygen atoms chelate with the calcium ions on the hydroxyapatite surface, leading to a stable bond. This process ensures that the conjugated drug is localized and retained at the bone surface.

Caption: Phosphonic acid chelation to hydroxyapatite.

Experimental Protocols

The following protocols provide a framework for the synthesis, in vitro validation, and evaluation of a bone-targeted drug conjugate using m-PEG4-(CH2)8-phosphonic acid.

Protocol 1: General Synthesis of a Drug-PEG-Phosphonate Conjugate

Principle: This protocol outlines a general strategy for conjugating a therapeutic agent (containing a reactive amine group, for example) to the m-PEG4-(CH2)8-phosphonic acid linker. This often involves activating the terminal end of the linker (opposite the phosphonic acid) to facilitate the reaction. A common approach is to use a linker variant with a terminal carboxylic acid, which can be activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on the drug.

Materials:

-

m-PEG4-(CH2)8-phosphonic acid with a terminal carboxylic acid (or other suitable functional group)

-

Therapeutic agent with a reactive amine group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Lyophilizer

Procedure:

-

Activation of the Linker:

-

Dissolve the carboxylic acid-terminated m-PEG4-(CH2)8-phosphonic acid, DCC (or EDCI), and NHS in anhydrous DMF in a molar ratio of 1:1.2:1.2.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the NHS-ester activated linker.

-

-

Conjugation to the Drug:

-

Dissolve the amine-containing therapeutic agent in anhydrous DMF.

-

Add the solution of the activated linker dropwise to the drug solution. The molar ratio of the activated linker to the drug should be optimized but can start at 1.5:1.

-

Stir the reaction mixture at room temperature overnight.

-

-

Purification:

-

Remove the DMF under reduced pressure.

-

Redissolve the crude product in an appropriate aqueous buffer.

-

Transfer the solution to dialysis tubing and dialyze against deionized water for 48 hours, changing the water every 12 hours, to remove unreacted starting materials and byproducts.

-

Freeze-dry the purified conjugate to obtain a solid product.

-

-

Characterization:

-

Confirm the structure and purity of the final conjugate using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.

-

Quantify the conjugation efficiency using HPLC or UV-Vis spectroscopy (if the drug has a chromophore).

-

Protocol 2: In Vitro Hydroxyapatite (HAP) Binding Assay

Principle: This assay quantifies the affinity of the drug-PEG-phosphonate conjugate for hydroxyapatite, the mineral component of bone.[8] By incubating the conjugate with HAP powder and measuring the amount that remains in the supernatant, the percentage of bound conjugate can be determined.

Materials:

-

Hydroxyapatite (HAP) powder

-

Drug-PEG-phosphonate conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Control compound (e.g., the unconjugated drug)

-

Microcentrifuge tubes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Weigh 50 mg of HAP powder into several 1.5 mL microcentrifuge tubes.

-

Prepare a stock solution of the drug-PEG-phosphonate conjugate and the control compound in PBS.

-

Add 1 mL of the conjugate solution (at a known concentration) to the HAP-containing tubes. Also, prepare tubes with the control compound and tubes with only PBS (as a blank).

-

Incubate the tubes at 37°C with gentle shaking for a predetermined time course (e.g., 1, 2, 4, and 8 hours).

-

At each time point, centrifuge the tubes at 10,000 x g for 5 minutes to pellet the HAP powder.

-

Carefully collect the supernatant.

-

Measure the concentration of the conjugate remaining in the supernatant using a suitable analytical method (e.g., UV-Vis absorbance at the drug's λmax or HPLC).

-

Calculate the percentage of bound conjugate using the following formula:

-

% Bound = [(Initial Concentration - Supernatant Concentration) / Initial Concentration] x 100

-

Data Presentation:

| Time (hours) | % Bound (Control Drug) | % Bound (Drug-PEG-Phosphonate Conjugate) |

| 1 | < 5% | 65% |

| 2 | < 5% | 80% |

| 4 | < 5% | 92% |

| 8 | < 5% | 95% |

Table 1: Example data from a hydroxyapatite binding assay, demonstrating the enhanced affinity of the phosphonate-conjugated drug compared to the unconjugated drug.

Protocol 3: In Vivo Biodistribution Study (Conceptual Overview)

Principle: To evaluate the bone-targeting efficacy in a living system, a biodistribution study is essential.[9] This typically involves administering the drug conjugate (often radiolabeled or fluorescently tagged) to an animal model and then measuring its accumulation in various organs and tissues, with a particular focus on bone.

Workflow:

Caption: Workflow for in vivo biodistribution analysis.

Conclusion and Future Perspectives

The m-PEG4-(CH2)8-phosphonic acid linker represents a powerful and adaptable platform for the development of bone-targeted therapeutics. Its modular design allows for the conjugation of a diverse range of drugs, from small molecules to larger biologics. The protocols outlined here provide a foundational approach for researchers to synthesize and validate their own bone-targeting drug delivery systems. Future work in this area may focus on optimizing the linker length and composition to fine-tune the pharmacokinetic and biodistribution profiles for specific disease applications, ultimately leading to more effective and safer treatments for a variety of bone disorders.[2]

References

-

AxisPharm. M-PEG-phosphonic acid. [Link]

-

CD Bioparticles. Bone-Targeted Drug Delivery Systems. [Link]

-

PubMed Central (PMC). In vivo Fate of Targeted Drug Delivery Carriers. [Link]

-

APTI Women's Forum Newsletter. Advances in Bone-Targeted Drug Delivery Systems: A Review of Bisphosphonates, Nanoparticles, Liposomes, Nanocarriers. [Link]

-

ResearchGate. Selection of Bone-Targeting Peptides for Therapeutic Intervention: An In Vivo Evaluation and Comparison Study | Request PDF. [Link]

-

Creative Biolabs. m-PEG4-(CH2)8-phosphonic acid ethyl ester (CAT#: ADC-L-M0712). [Link]

-

PubMed Central (PMC) - NIH. Understanding the Adhesion Mechanism of Hydroxyapatite-Binding Peptide. [Link]

-

Dove Medical Press. Alendronate Functionalized Bone-Targeting Pomolic Acid Liposomes Restore Bone Homeostasis for Osteoporosis Treatment. [Link]

-

Langmuir. Understanding the Adhesion Mechanism of Hydroxyapatite-Binding Peptide. [Link]

- Google Patents. Synthesis of drug conjugates via reaction with epoxide-containing linkers.

-

ResearchGate. Phosphoric Acid Rate Addition Effect in the Hydroxyapatite Synthesis by Neutralization Method. [Link]

-

PubMed. Novel synthesis of bis(phosphonic acid)-steroid conjugates. [Link]

-

ResearchGate. Synthesis of phosphonate 25 (the secondary linker is highlighted in... | Download Scientific Diagram. [Link]

-

Taylor & Francis Online. Phosphoric acid-induced activation of sepiolite for enhanced As(III) adsorption: role of in situ deposition of nano-hydroxyapatite. [Link]

-

MDPI. Adsorption of Inositol Phosphate on Hydroxyapatite Powder with High Specific Surface Area. [Link]

-

American Chemical Society. Medicinal Chemistry of Next Generation Vaccine Adjuvants. [Link]

-

PubMed Central (PMC) - NIH. Questioning the Use of PEGylation for Drug Delivery. [Link]

-

ResearchGate. In vitro hydroxyapatite binding assay. (A) Methodology to evaluate the.... [Link]

-

Wikipedia. Hydroxyapatite. [Link]

-

National Institute of Standards and Technology. Quantification of the binding affinity of a specific hydroxyapatite binding peptide. [Link]

-

Creative Biolabs. What are PEG Linkers?. [Link]

-

MDPI. Potential Targeting Mechanisms for Bone-Directed Therapies. [Link]

-

PubMed Central (PMC) - NIH. Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions. [Link]

-

PubMed. Quantification of the binding affinity of a specific hydroxyapatite binding peptide. [Link]

Sources

- 1. Bone-Targeted Drug Delivery Systems - CD Bioparticles [cd-bioparticles.net]

- 2. aptiwfn.com [aptiwfn.com]

- 3. M-PEG-phosphonic acid | AxisPharm [axispharm.com]

- 4. Hydroxyapatite - Wikipedia [en.wikipedia.org]

- 5. m-PEG4-(CH2)8-phosphonic acid, 2028281-85-6 | BroadPharm [broadpharm.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application and Protocol for Site-Specific Antibody Conjugation with m-PEG4-(CH2)8-Phosphonic Acid Ester for Targeted Drug Delivery

Abstract

This comprehensive guide details a robust protocol for the covalent conjugation of antibodies with a heterobifunctional linker, m-PEG4-(CH2)8-phosphonic acid N-hydroxysuccinimide (NHS) ester. This process, commonly known as PEGylation, is a cornerstone in drug development for enhancing the therapeutic properties of biologics. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a step-by-step methodology, the underlying chemical principles, and critical considerations for successful conjugation. The integration of a phosphonic acid moiety offers a strategic advantage for targeting bone tissue, making this protocol particularly relevant for the development of therapies for osseous diseases.

Introduction: The Rationale for PEGylation and Bone Targeting

The conjugation of polyethylene glycol (PEG) chains to therapeutic proteins, particularly antibodies, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic profiles. PEGylation can significantly increase the in vivo retention time, reduce immunogenicity and antigenicity, and enhance the stability of the conjugated molecule[1][2][3][4]. The m-PEG4-(CH2)8-phosphonic acid ester is a bifunctional linker that embodies these advantages with an added layer of functionality.

The methoxy-PEG (m-PEG) component provides the foundational benefits of PEGylation, while the N-hydroxysuccinimide (NHS) ester allows for efficient and specific covalent attachment to primary amines on the antibody surface[5][6][7]. The terminal phosphonic acid group serves as a bone-targeting ligand, exhibiting a high affinity for hydroxyapatite, the primary mineral component of bone[8][9]. This dual-functionality enables the development of antibody-drug conjugates (ADCs) or targeted biologics with prolonged circulation and specific accumulation in bone tissue.

Mechanism of Action: NHS Ester Chemistry and Phosphonic Acid Targeting

The core of this protocol relies on the reaction between the NHS ester of the PEG linker and primary amine groups present on the antibody. These primary amines are found at the N-terminus of each polypeptide chain and on the side chain of lysine residues[6]. At a slightly alkaline pH (7.2-9), the amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, covalently linking the PEG moiety to the antibody, and the release of N-hydroxysuccinimide as a byproduct[4][6].

The phosphonic acid group's affinity for bone is attributed to its ability to chelate calcium ions on the surface of hydroxyapatite crystals. This interaction facilitates the accumulation and retention of the conjugated antibody within the bone matrix, a critical feature for treating bone cancers, osteoporosis, and other skeletal disorders[8][9][10].

Pre-Conjugation: Critical Preparations for Success

Thorough preparation of both the antibody and the PEGylating reagent is paramount to achieving a successful and reproducible conjugation.

Antibody Preparation and Purification

The purity and concentration of the antibody are critical starting parameters. Commercially available antibodies often contain stabilizers like bovine serum albumin (BSA) or storage buffers with primary amines (e.g., Tris, glycine), which will compete with the antibody for reaction with the NHS ester[5][7]. Therefore, it is essential to remove these interfering substances.

Protocol for Antibody Buffer Exchange:

-

Select an appropriate buffer exchange method: For sample volumes between 0.1-30.0 mL, dialysis cassettes are recommended. For smaller volumes (>10µL to 4mL), spin desalting columns are efficient[5].

-

Prepare the conjugation buffer: A phosphate-buffered saline (PBS) solution (0.1 M phosphate, 0.15 M NaCl) with a pH of 7.2-8.5 is ideal. The slightly alkaline pH increases the reactivity of the primary amines[][12].

-

Perform the buffer exchange: Follow the manufacturer's instructions for the chosen dialysis or desalting product.

-

Determine the final antibody concentration: Use a spectrophotometer to measure the absorbance at 280 nm (A280)[13][14]. The concentration will be crucial for calculating the molar ratio of the PEG reagent.

Handling and Preparation of m-PEG4-(CH2)8-Phosphonic Acid Ester

The NHS ester moiety of the PEG linker is highly susceptible to hydrolysis, which renders it non-reactive. Therefore, proper handling and preparation are critical.

Key Handling Considerations:

-

Moisture Sensitivity: Store the reagent at -20°C with a desiccant. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation[5][7].

-

Fresh Preparation: Dissolve the PEG NHS ester immediately before use. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes[5][7].

-

Solvent Choice: The reagent is soluble in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5].

The Conjugation Protocol: A Step-by-Step Guide

This protocol is designed for a typical antibody concentration of 1-2 mg/mL. The molar ratio of PEG linker to antibody will need to be optimized depending on the desired degree of PEGylation. A common starting point is a 10:1 to 20:1 molar excess of the PEG reagent[].

Materials and Reagents

| Reagent | Supplier | Purpose |

| Purified Antibody | - | The biologic to be conjugated. |

| m-PEG4-(CH2)8-phosphonic acid NHS ester | BroadPharm or similar | The PEGylating reagent with a bone-targeting moiety. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich or similar | To dissolve the PEG NHS ester. |

| Conjugation Buffer (e.g., PBS, pH 7.2-8.5) | - | Reaction buffer that facilitates the conjugation reaction. |

| Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5) | - | To stop the conjugation reaction by consuming unreacted NHS esters. |

| Purification Column (e.g., Size-Exclusion) | GE Healthcare or similar | To separate the conjugated antibody from unreacted PEG and byproducts. |

Experimental Workflow Diagram

Caption: Workflow for antibody conjugation with m-PEG4-(CH2)8-phosphonic acid ester.

Step-by-Step Conjugation Procedure

-

Prepare the Antibody Solution: Dilute the purified antibody to a final concentration of 1-2 mg/mL in the conjugation buffer (pH 7.2-8.5)[].

-

Prepare the PEG Reagent Solution: Immediately before use, dissolve the m-PEG4-(CH2)8-phosphonic acid NHS ester in anhydrous DMSO to a concentration of 10 mg/mL[14].

-

Calculate the Molar Ratio: Determine the volume of the PEG reagent solution needed to achieve the desired molar excess over the antibody.

-

Initiate the Conjugation Reaction: Add the calculated volume of the dissolved PEG reagent to the antibody solution. Mix gently by pipetting up and down[14].

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation[][14].

-

Quench the Reaction: Add the quenching buffer (e.g., 1M Tris-HCl) to a final concentration of 50-100 mM to stop the reaction. The primary amine in Tris will react with any remaining NHS esters[14]. Incubate for an additional 15-30 minutes at room temperature.

Post-Conjugation: Purification and Characterization

After the conjugation reaction, it is crucial to purify the antibody-PEG conjugate and characterize it to ensure its quality and suitability for downstream applications.

Purification of the Conjugate

The primary goal of purification is to remove unreacted PEG reagent, hydrolyzed NHS ester, and any aggregated antibody. Size-exclusion chromatography (SEC) is a highly effective method for this purpose, as it separates molecules based on their hydrodynamic radius. The PEGylated antibody will have a larger molecular weight and thus elute earlier than the smaller, unreacted components[][16].

General SEC Protocol:

-

Equilibrate the SEC column with a suitable buffer, such as PBS.

-

Load the quenched reaction mixture onto the column.

-

Collect fractions as the sample runs through the column.

-

Monitor the eluate by measuring the absorbance at 280 nm to identify the protein-containing fractions.

-

Pool the fractions corresponding to the purified antibody-PEG conjugate.

Other potential purification methods include affinity chromatography and reverse-phase chromatography[].

Characterization of the Antibody-PEG Conjugate

A thorough characterization is essential to confirm the success of the conjugation and to understand the properties of the final product.

| Characterization Method | Purpose |

| SDS-PAGE | To visualize the increase in molecular weight of the antibody after PEGylation. The PEGylated antibody will appear as a broader band at a higher molecular weight compared to the unconjugated antibody[]. |

| Mass Spectrometry (e.g., MALDI-TOF) | To determine the precise molecular weight of the conjugate and to assess the distribution of PEG chains per antibody molecule (the degree of PEGylation)[16]. |

| UV-Vis Spectroscopy | To determine the final concentration of the purified conjugate by measuring the absorbance at 280 nm[13]. |

| Binding Affinity Assay (e.g., ELISA, SPR) | To confirm that the conjugation process has not significantly compromised the antibody's ability to bind to its target antigen. A decrease in binding affinity can sometimes occur if PEGylation occurs at or near the antigen-binding site[17]. |

| In Vitro Bone Binding Assay | To verify the functionality of the phosphonic acid moiety. This can be assessed by incubating the conjugate with hydroxyapatite crystals and quantifying the amount of bound antibody. |

Diagram of the Conjugation Reaction

Caption: Chemical reaction of antibody amine groups with the PEG-NHS ester.

Conclusion and Future Perspectives

The protocol outlined in this application note provides a comprehensive framework for the successful conjugation of antibodies with m-PEG4-(CH2)8-phosphonic acid ester. By following these guidelines, researchers can generate well-defined, bone-targeting antibody conjugates with improved therapeutic potential. The versatility of this approach allows for its application in the development of a wide range of targeted therapies, from antibody-drug conjugates for bone malignancies to biologics for the treatment of metabolic bone diseases. Further optimization of the degree of PEGylation and site-specific conjugation techniques will continue to enhance the efficacy and safety of these promising therapeutic agents.

References

-

Creative Biolabs. (n.d.). m-PEG4-(CH2)8-phosphonic acid ethyl ester. Retrieved from [Link]

- Al-Salami, H., et al. (2025). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization.

- Moghimi, S. M., et al. (2025). PEGylation technology: addressing concerns, moving forward.

- Johnson, R. N., et al. (2025). Design and production of antibody PEG-conjugates for extended ocular retention. PLoS ONE.

- Harris, J. M., et al. (2021). Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions.

- Armstrong, J. K., et al. (2013). Development and characterization of antibody reagents to assess anti-PEG IgG antibodies in clinical samples. PubMed.

-

BioProcess International. (n.d.). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. Retrieved from [Link]

-

MDPI. (n.d.). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. Retrieved from [Link]

-

ResearchGate. (2017, April 22). Degree of substitution - conjugation of amioacids/proteins from its amino groups with NHS? Retrieved from [Link]

- Zaghmi, A., et al. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. PubMed.

- Bulman Page, P. C., et al. (2001). Novel synthesis of bis(phosphonic acid)

- ACS Publications. (2010). Sensitive Quantification of PEGylated Compounds by Second-Generation Anti-Poly(ethylene glycol) Monoclonal Antibodies.

-

Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]

-

MDPI. (n.d.). Potential Targeting Mechanisms for Bone-Directed Therapies. Retrieved from [Link]

-

European Pharmaceutical Review. (2010, February 22). Protein PEGylation Process: An overview of chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Quantifying Bound Proteins on Pegylated Gold Nanoparticles Using Infrared Spectroscopy. Retrieved from [Link]

-

ADC Review / Journal of Antibody-drug Conjugates. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach. Retrieved from [Link]

- Royal Society of Chemistry. (2025).

-

ACS Publications. (2021, March 10). Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions. Retrieved from [Link]

- Clark, R. G., et al. (n.d.). Prediction of the Viscosity Radius and the Size Exclusion Chromatography Behaviour of PEGylated Proteins.

-

AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. adcreview.com [adcreview.com]

- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. creativepegworks.com [creativepegworks.com]

- 14. furthlab.xyz [furthlab.xyz]

- 16. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 17. Design and production of antibody PEG-conjugates for extended ocular retention [insights.bio]

Application Note: Bio-Functionalization of Metal Oxide Surfaces using m-PEG4-(CH2)8-Phosphonic Acid

Executive Summary

This guide details the protocol for creating stable, biocompatible Self-Assembled Monolayers (SAMs) on metal oxide surfaces (TiO₂, Al₂O₃, Fe₃O₄, etc.) using m-PEG4-(CH2)8-phosphonic acid . Unlike traditional silane chemistries, phosphonic acids form bidentate or tridentate coordination bonds with surface metal cations, offering superior hydrolytic stability in physiological environments (pH 7.4). The unique hybrid structure of this molecule—combining a hydrophobic octyl spacer with a hydrophilic PEG tail—creates a dense, ordered barrier that minimizes non-specific protein adsorption (antifouling) while preventing corrosion of the underlying substrate.

Mechanistic Insight: The "Hybrid" Advantage

To successfully deploy this molecule, one must understand the function of its three distinct domains. It is not merely a "coating"; it is a structured molecular assembly.

-

The Anchor (Phosphonic Acid): Binds to metal oxides via condensation with surface hydroxyls (M-OH). It prefers bidentate or tridentate binding, which is thermodynamically more stable than the monodentate binding often seen with silanes.

-

The Stabilizer (Octyl Spacer - (CH2)8): This hydrophobic alkyl chain is critical. It promotes Van der Waals interactions between adjacent molecules, driving the formation of a dense, ordered monolayer. This "hydrophobic barrier" shields the underlying P-O-M bonds from water and ions, significantly enhancing long-term stability in saline buffers.

-

The Interface (m-PEG4): The methoxy-terminated polyethylene glycol tail extends into the aqueous medium. Its high hydration volume creates a steric barrier ("stealth effect") that prevents proteins and cells from adhering to the surface.

Visualization: Binding Mechanism & Molecular Architecture

Figure 1: Structural hierarchy of the SAM. The phosphonate anchors to the oxide, the alkyl chain provides stability via packing, and the PEG tail interacts with the biological environment.

Material Compatibility

This protocol is optimized for Group 4 and 5 metal oxides and other specific transition metals.

| Substrate | Compatibility | Notes |

| Titanium (TiO₂) | Excellent | Gold standard. Forms highly stable P-O-Ti bonds. Ideal for implants. |

| Aluminum (Al₂O₃) | Excellent | Very strong binding.[1] Common in dielectric layers. |

| Iron Oxide (Fe₃O₄) | Good | Used for SPIONs (nanoparticles). Requires careful pH control. |

| Stainless Steel (316L) | Good | Binding occurs via the surface chromium oxide (Cr₂O₃) layer. |

| Silicon (SiO₂) | Poor | Phosphonates do not bind well to silica/glass. Use silanes for SiO₂. |

| Gold (Au) | No Binding | Use Thiols (-SH) for gold surfaces. |

Detailed Protocol: SAM Formation

Phase 1: Surface Activation (Critical)

Goal: Remove organic contaminants and maximize surface hydroxyl (-OH) groups for binding.

-

Solvent Wash: Sonicate substrates sequentially in Acetone, Ethanol, and Isopropanol (10 min each). Dry with Nitrogen (N₂).

-

Activation (Choose ONE based on substrate):

-

Option A (Robust Substrates - Ti, Al, SS):Oxygen Plasma or UV/Ozone treatment for 15–20 minutes. This creates a superhydrophilic surface rich in M-OH groups.

-

Option B (Nanoparticles): Repeated washing with dilute NaOH (0.1M) followed by extensive water rinsing can regenerate -OH groups on aged particles.

-

Phase 2: Monolayer Deposition

Goal: Allow molecules to self-assemble into a dense layer.

-

Solvent: Absolute Ethanol (Anhydrous preferred).

-

Note: While some protocols use THF, Ethanol is less toxic and solubilizes the PEG/Alkyl hybrid well.

-

-

Concentration: 0.5 mM – 1.0 mM.

-

Calculation: MW ≈ 356.4 g/mol . For 10 mL of 1 mM solution, use ~3.56 mg.

-

Steps:

-

Dissolve m-PEG4-(CH2)8-phosphonic acid in absolute ethanol to reach 1 mM.

-

Immerse the freshly cleaned substrate immediately into the solution.

-

Incubation:

-

Standard: Incubate at Room Temperature (RT) for 24–48 hours .

-

Enhanced (T-BAG style): For planar substrates, slow evaporation of the solvent can drive density, but standard immersion is more reproducible for this specific amphiphilic molecule.

-

-

Container: Use a sealed glass vial (scintillation vial) to prevent uncontrolled evaporation.

Phase 3: Post-Processing & Annealing (The "Lock-In" Step)

Goal: Convert hydrogen bonds into covalent metal-oxygen-phosphorus bonds.

-

Rinse: Remove substrate and rinse thoroughly with Ethanol to remove physisorbed (loose) molecules.

-

Dry: Blow dry with a stream of N₂ gas.

-

Anneal: Place substrate in an oven at 120°C for 2–24 hours .

-